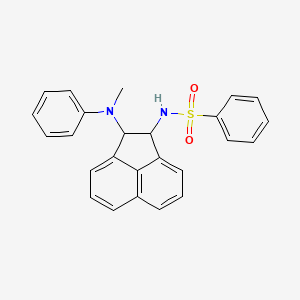

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide” is a benzenesulfonamide derivative . Benzenesulfonamides are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . They are typically crystalline and are often used in the synthesis of dyes, photochemicals, and disinfectants .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide”, involves the reaction of sulfonyl chlorides with an amine . The reaction yields a light brown solid .Molecular Structure Analysis

The molecular structure of “N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide” consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The 1H-NMR and 13C-NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Benzenesulfonamides, including “N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide”, undergo a variety of acid-base reactions . The N-H bond can be deprotonated, and the alkylsulfonamides can be deprotonated at carbon .Physical And Chemical Properties Analysis

“N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide” is a light brown solid with a melting point of 259 ± 2 °C . Its IR spectrum shows peaks at 3523 (OH), 3360, 3271 (NH2), 3201 (NH), 2862 (CH aliph.), and 1678 (CO) cm−1 .Scientific Research Applications

- Some derivatives showed significant inhibitory effects against cancer cell lines, with high selectivity for breast cancer cells. Additionally, certain sulfonamide derivatives exhibited excellent enzyme inhibition against CA IX, making them potential antiproliferative agents .

- The compound (Z)-4-amino-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide showed promising results in inhibiting GBM growth .

- Researchers have designed and synthesized benzenesulfonamide derivatives containing thiazol-4-one scaffolds. These compounds offer potential for drug development and therapeutic applications .

- Inhibition of CA IX is crucial for developing antiproliferative agents, especially in cancer therapy .

- Compound 4e induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC levels compared to control cells .

Anticancer Activity via Carbonic Anhydrase IX Inhibition

Anti-Glioblastoma Multiforme (GBM) Activity

Synthesis of Novel Compounds

Enzyme Inhibition and Selectivity

Apoptosis Induction

Cellular Uptake Studies

These findings highlight the diverse potential of this compound in cancer research, enzyme inhibition, and drug development. Further investigations may reveal additional applications and mechanisms of action .

Mechanism of Action

Target of Action

The primary target of N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, meaning it primarily affects CA IX and has less impact on other types of carbonic anhydrases .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH within the tumor environment .

Pharmacokinetics

The compound’s cellular uptake has been studied using high-performance liquid chromatography (hplc) methods .

Result of Action

The inhibition of CA IX by N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has significant effects at the molecular and cellular levels. It has been shown to have an anti-proliferative effect against certain cancer cell lines . For example, it has been found to induce apoptosis in the MDA-MB-231 cell line, a triple-negative breast cancer cell line .

Action Environment

The action, efficacy, and stability of N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor environment, which is affected by the shift in metabolism caused by CA IX inhibition, can impact the compound’s action . .

Future Directions

The future directions for “N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide” and similar compounds could involve further exploration of their anticancer and antimicrobial properties . Their selective inhibition of CA IX makes them potential candidates for the development of novel antiproliferative agents .

properties

IUPAC Name |

N-[2-(N-methylanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2S/c1-27(19-12-4-2-5-13-19)25-22-17-9-11-18-10-8-16-21(23(18)22)24(25)26-30(28,29)20-14-6-3-7-15-20/h2-17,24-26H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDXZDCHSDVMFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)

![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)

![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)

![6-Prop-2-ynyl-6-azaspiro[3.4]octane](/img/structure/B2412052.png)

![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)